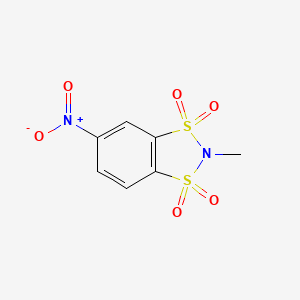
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzodithiazoles, which are characterized by a benzene ring fused with a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzodithiazole followed by oxidation to introduce the nitro group and the tetraoxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodithiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 2-methyl-5-amino-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide.
Substitution: Various substituted benzodithiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity. The compound’s unique structure allows it to engage in multiple pathways, including oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide:
Uniqueness
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide is unique due to the presence of both nitro and methyl groups, which confer distinct reactivity and a broad spectrum of applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
2-methyl-5-nitro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S2/c1-8-16(12,13)6-3-2-5(9(10)11)4-7(6)17(8,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNCUZFNPEXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1S(=O)(=O)C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














